1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine
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Overview
Description
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine is an organic compound with the molecular formula C22H18N2S It is a phthalazine derivative, characterized by the presence of a benzyl group and a 4-methylphenylsulfanyl group attached to the phthalazine core
Preparation Methods
The synthesis of 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine typically involves the reaction of phthalazine with benzyl chloride and 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The benzyl and 4-methylphenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine can be compared with other phthalazine derivatives, such as:
1-Benzyl-3-bromo-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrole-2-one: This compound has similar structural features but differs in the presence of a bromine atom and a hydroxyl group.
Phthalazine-1,4-dione derivatives: These compounds are known for their anticonvulsant activity and are studied as non-competitive AMPA receptor antagonists.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-(4-methylphenyl)sulfanylphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-16-11-13-18(14-12-16)25-22-20-10-6-5-9-19(20)21(23-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTZJZYNWWBLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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